1-(3-Iodo-4-(trifluoromethylthio)phenyl)hydrazine
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Overview
Description
1-(3-Iodo-4-(trifluoromethylthio)phenyl)hydrazine is a chemical compound with the molecular formula C7H6F3IN2S and a molecular weight of 334.1 g/mol . This compound is characterized by the presence of iodine, trifluoromethylthio, and hydrazine functional groups, making it a unique and versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 1-(3-Iodo-4-(trifluoromethylthio)phenyl)hydrazine involves several steps, typically starting with the iodination of a suitable aromatic precursor followed by the introduction of the trifluoromethylthio group. The final step involves the formation of the hydrazine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the compound .
Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity this compound .
Chemical Reactions Analysis
1-(3-Iodo-4-(trifluoromethylthio)phenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or azo derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the hydrazine group to amines or other reduced forms. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while substitution reactions can produce a wide range of functionalized aromatic compounds .
Scientific Research Applications
1-(3-Iodo-4-(trifluoromethylthio)phenyl)hydrazine has several scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-Iodo-4-(trifluoromethylthio)phenyl)hydrazine involves its interaction with molecular targets, such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, inhibiting their activity. The trifluoromethylthio group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparison with Similar Compounds
1-(3-Iodo-4-(trifluoromethylthio)phenyl)hydrazine can be compared with similar compounds, such as:
1-(3-Iodo-5-(trifluoromethylthio)phenyl)hydrazine: Similar structure but with a different position of the trifluoromethylthio group, leading to variations in reactivity and applications.
4-(Trifluoromethyl)phenylhydrazine: Lacks the iodine atom, resulting in different chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C7H6F3IN2S |
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Molecular Weight |
334.10 g/mol |
IUPAC Name |
[3-iodo-4-(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C7H6F3IN2S/c8-7(9,10)14-6-2-1-4(13-12)3-5(6)11/h1-3,13H,12H2 |
InChI Key |
SUMCBUAGADHEQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NN)I)SC(F)(F)F |
Origin of Product |
United States |
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